![molecular formula C12H19NO B14258164 N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine CAS No. 175019-52-0](/img/structure/B14258164.png)
N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,1’-Bi(cyclohexylidene)]-4-ylidenehydroxylamine is a chemical compound known for its unique structure and properties It is a derivative of cyclohexylidene and is characterized by the presence of a hydroxylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-Bi(cyclohexylidene)]-4-ylidenehydroxylamine typically involves the reaction of cyclohexylidene derivatives with hydroxylamine. One common method includes the use of cyclohexylidenecyclohexanone as a starting material, which undergoes a reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of N-[1,1’-Bi(cyclohexylidene)]-4-ylidenehydroxylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-[1,1’-Bi(cyclohexylidene)]-4-ylidenehydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.
科学的研究の応用
N-[1,1’-Bi(cyclohexylidene)]-4-ylidenehydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[1,1’-Bi(cyclohexylidene)]-4-ylidenehydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
類似化合物との比較
Similar Compounds
Cyclohexylidenecyclohexanone: A precursor in the synthesis of N-[1,1’-Bi(cyclohexylidene)]-4-ylidenehydroxylamine.
Bicyclohexyliden-2-one: Another related compound with similar structural features.
Uniqueness
This functional group allows for a broader range of chemical reactions and interactions with biological molecules, making it a valuable compound in various research fields .
特性
CAS番号 |
175019-52-0 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC名 |
N-(4-cyclohexylidenecyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C12H19NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h14H,1-9H2 |
InChIキー |
XXRMOYFHFIKXKZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C2CCC(=NO)CC2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane](/img/structure/B14258086.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-nitro-](/img/structure/B14258090.png)
![6-[(Non-5-enoyl)oxy]nonanoic acid](/img/structure/B14258091.png)
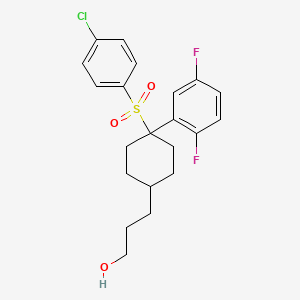
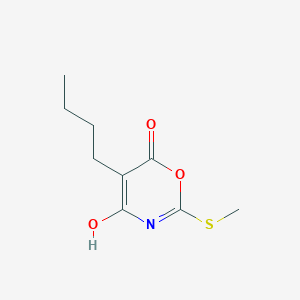
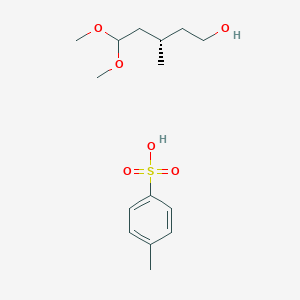
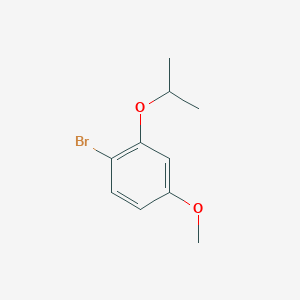

![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)
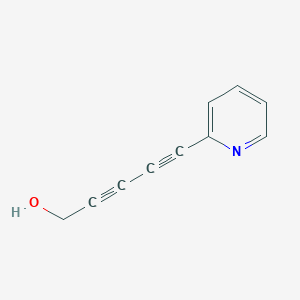
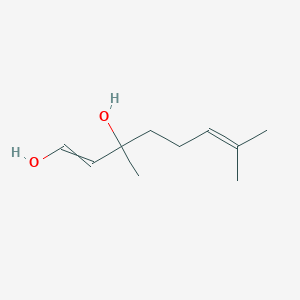
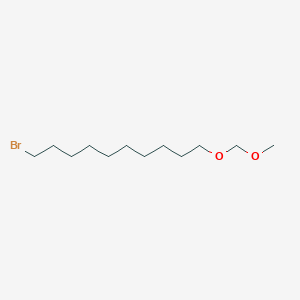
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)

